(2S,5R)-Benzyl 5-amino-2-methylpiperidine-1-carboxylate hydrochloride
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Overview
Description
Scientific Research Applications
Bacterial Preparation of Enantiopure Compounds
- The preparation of enantiopure compounds through bacterial catalysis involves the use of kinetic resolution and regio- and enantioselective nucleophilic ring openings. This process can yield a series of enantiopure products such as O-methyl-l-serine and vicinal diamines, indicating the potential of (2S,5R)-Benzyl 5-amino-2-methylpiperidine-1-carboxylate hydrochloride in the synthesis of nonnatural amino acids and vic-diamines (Roberto Morán-Ramallal, R. Liz, V. Gotor, 2007).
Synthesis of Pyrido[3,4-d]pyrimidine Analogs
- Multistep synthesis involving this compound can lead to the production of pyrido[3,4-d]pyrimidine analogs of pteroic acid, showcasing its utility in creating complex heterocyclic structures which could have implications in medicinal chemistry and drug development (J. And, R. Mckee, 1979).
Manufacturing Route Development for GPIIb/IIIa Receptor Antagonists
- The development of manufacturing routes for GPIIb/IIIa receptor antagonists involves the conversion of key intermediates to active pharmaceutical ingredients. This demonstrates the role of this compound in the synthesis of complex therapeutic agents (R. J. Atkins et al., 2003).
Stereoselective Synthesis of Pipecolic Acid Derivatives
- The compound is used in the stereoselective synthesis of pipecolic acid derivatives, demonstrating its utility in creating specialized amino acid derivatives. This type of synthesis is important for producing building blocks for peptide synthesis and pharmaceuticals (N. Purkayastha et al., 2010).
Reversible Blocking of Amino Groups
- Research on the reversible blocking of amino groups with citraconic anhydride indicates a broader chemical utility, highlighting its relevance in modifying amino acids for specific scientific applications (H. Dixon, R. Perham, 1968).
Safety and Hazards
Properties
IUPAC Name |
benzyl (2S,5R)-5-amino-2-methylpiperidine-1-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2.ClH/c1-11-7-8-13(15)9-16(11)14(17)18-10-12-5-3-2-4-6-12;/h2-6,11,13H,7-10,15H2,1H3;1H/t11-,13+;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDXRLZBFPKVDHC-STEACBGWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CN1C(=O)OCC2=CC=CC=C2)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC[C@H](CN1C(=O)OCC2=CC=CC=C2)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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